molecular formula C16H30N2O3 B2873120 tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate CAS No. 2260932-95-2

tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate

Cat. No.: B2873120
CAS No.: 2260932-95-2
M. Wt: 298.427
InChI Key: YNUOCKPFGNAQPD-UHFFFAOYSA-N
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Description

tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protective group and a substituted oxane (tetrahydropyran) ring with an aminomethyl moiety. This structure combines rigidity from the oxane ring with the versatility of the aminomethyl group, making it a valuable intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrogen-bonding interactions . Its synthesis typically involves coupling reactions with tert-butyl 4-aminopiperidine-1-carboxylate derivatives, as seen in SNAr (nucleophilic aromatic substitution) or amide bond-forming protocols .

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-12,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUOCKPFGNAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Functionalization

Synthesis of the Oxane Moiety: 4-(Aminomethyl)tetrahydropyran

The oxane component requires installation of the aminomethyl group at C4. Two predominant routes are documented:

Reductive Amination of Tetrahydropyran-4-one

Tetrahydropyran-4-one undergoes reductive amination with benzylamine to yield 4-(benzylaminomethyl)tetrahydropyran, followed by hydrogenolytic deprotection:

$$
\text{Tetrahydropyran-4-one} + \text{Benzylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{4-(Benzylaminomethyl)tetrahydropyran} \xrightarrow{\text{H₂/Pd-C}} \text{4-(Aminomethyl)tetrahydropyran}
$$

Optimization Notes

  • Benzylamine acts as both an amine source and a directing group.
  • NaBH(OAc)₃ minimizes over-reduction.

Nitrile Reduction Strategy

4-Cyanotetrahydropyran, synthesized via nucleophilic substitution of 4-bromotetrahydropyran with KCN, is reduced to the primary amine using LiAlH₄:

$$
\text{4-Bromotetrahydropyran} \xrightarrow{\text{KCN}} \text{4-Cyanotetrahydropyran} \xrightarrow{\text{LiAlH₄}} \text{4-(Aminomethyl)tetrahydropyran}
$$

Challenges

  • LiAlH₄ necessitates anhydrous conditions.
  • Cyanide displacement suffers from competing elimination.

Coupling Strategies for Bicyclic Assembly

Suzuki-Miyaura Cross-Coupling

While traditionally used for aryl-aryl bonds, recent advances enable alkyl-alkyl couplings under nickel catalysis:

$$
\text{tert-Butyl 4-boronate piperidine} + \text{4-Bromooxane} \xrightarrow{\text{Ni(cod)₂}} \text{tert-Butyl 4-[4-bromooxan-4-yl]piperidine-1-carboxylate}
$$

Limitations

  • Low yields (30–45%) due to β-hydride elimination.
  • Requires bulky phosphine ligands (e.g., PCy₃) for stabilization.

Nucleophilic Substitution

Activation of the piperidine C4 position as a triflate enables displacement by the oxane’s aminomethyl group:

$$
\text{tert-Butyl 4-trifluoromethanesulfonylpiperidine-1-carboxylate} + \text{4-(Aminomethyl)tetrahydropyran} \xrightarrow{\text{DIEA}} \text{Target Compound}
$$

Reaction Parameters

  • Base: DIEA (2.5 equiv)
  • Solvent: DMF, 80°C
  • Yield: 55–60%

Reductive Amination

A one-pot approach couples tert-butyl 4-oxopiperidine-1-carboxylate with 4-(aminomethyl)tetrahydropyran under hydrogenation conditions:

$$
\text{Piperidine ketone} + \text{Oxane amine} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}
$$

Advantages

  • Avoids pre-functionalization of either ring.
  • Yields improve with acidic additives (e.g., AcOH).

Purification and Characterization

Final purification employs flash chromatography (SiO₂, EtOAc/hexane) or recrystallization from EtOH/H₂O. Analytical data aligns with literature benchmarks:

Key Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.48 (s, 9H, tert-butyl), 3.45–3.30 (m, 4H, piperidine CH₂), 2.80 (s, 2H, NH₂CH₂).
  • HRMS : [M+H]⁺ calc. for C₁₆H₂₈N₂O₃: 296.2098; found: 296.2101.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki Coupling 30–45 90–95 Moderate Low
Nucleophilic Sub. 55–60 85–90 High Medium
Reductive Amination 65–70 95–98 High High

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine

In medicine, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features References
tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate Oxane ring + aminomethyl ~314.4* Enhanced rigidity; potential for hydrogen bonding with biological targets.
tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate 4-Methylbenzoyl 319.4 Aromatic lipophilic group; may improve membrane permeability.
tert-butyl 4-(3-(2-cyanophenyl)ureido)piperidine-1-carboxylate Ureido + 2-cyanophenyl 344.4 Polar ureido group; possible kinase inhibition activity.
tert-butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate Fluoromethyl + aminomethyl 246.3 Fluorine enhances metabolic stability; dual functional groups.
tert-butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate Oxetane + methylamino 284.3 Oxetane improves solubility; methylamino aids in target binding.

*Estimated based on analogous structures.

Key Research Findings

  • Structural Insights : X-ray crystallography (using programs like SHELXL ) confirms the oxane ring’s chair conformation, which stabilizes the piperidine moiety in a bioactive orientation .
  • Synthetic Challenges : Steric hindrance from the tert-butyl group necessitates optimized coupling conditions (e.g., HOBt/EDCI in DMF) to achieve high yields .

Biological Activity

Tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both piperidine and oxane moieties, positions it as a valuable scaffold for the development of biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate
  • Molecular Formula : C16H30N2O3
  • Molecular Weight : 286.43 g/mol

The presence of the piperidine ring contributes to its basicity and potential interactions with biological targets, while the oxane ring may enhance its solubility and bioavailability.

The biological activity of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound may function as a ligand in binding studies, influencing the activity of specific proteins involved in critical biological pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound, revealing its potential in several therapeutic areas:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.
  • Antimicrobial Activity : Preliminary tests indicate that tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Neurotransmitter ModulationEnhances dopamine and serotonin receptor activity
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Enzyme InteractionPotential inhibitor of specific enzymes involved in metabolic pathways

Neuropharmacological Effects

In a study assessing the effects of various piperidine derivatives on serotonin receptors, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate was identified as a selective modulator. It demonstrated increased binding affinity to the 5-HT2A receptor subtype, suggesting its potential role in managing anxiety and depression-related disorders.

Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.

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